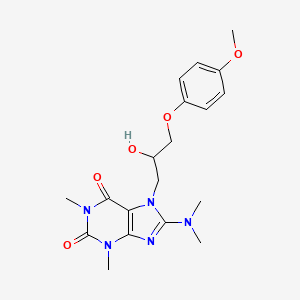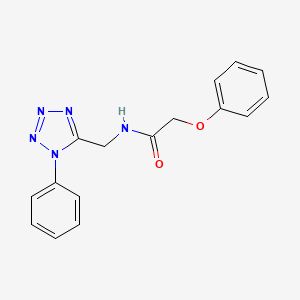![molecular formula C11H20O2 B2659767 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane CAS No. 2411252-63-4](/img/structure/B2659767.png)
2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C11H20O2 . It is a liquid at room temperature . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves a formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H20O2/c1-12-11(13-2)7-10-6-8-3-4-9(10)5-8/h8-11H,3-7H2,1-2H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 184.28 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Synthesis and Reactivity : The synthesis of bicyclo[4.1.0]hept-1,6-ene and its derivatives demonstrates the compound's potential in forming diastereomeric and crystalline structures through dimerization and oxidation processes. These findings have implications for the development of new synthetic routes in organic chemistry (Billups et al., 1996).
Catalysis
- Ruthenium Complex-Catalyzed Dimerization : Novel catalytic processes involving ruthenium complexes have been developed for dimerizing norbornadiene to produce pentacyclo[6.6.0.02,6.03,13.010,14]tetradeca-4,11-diene, demonstrating the utility of such compounds in complex catalytic reactions (Mitsudo et al., 1999).
Intermediates for Synthesis
- Prostanoid Synthons : 6,6-Dimethoxy bicyclo[3.2.0]heptan-2-one has been identified as a precursor for prostanoid synthons, highlighting its role in synthesizing bioactive compounds (Keukeleire et al., 2010).
Structural Analysis
- Rigid Nature of Bicyclo[2.2.1]heptane Unit : Studies on dioxolane derivatives of D-camphorquinone emphasize the rigidity of the bicyclo[2.2.1]heptane unit, contributing to the understanding of molecular structures and packing patterns in crystalline forms (Clegg et al., 1995).
Polymerization and Reactivity
- Polymerization of Dioxabicyclo[2.2.1]heptanes : The synthesis and reactivity of 2,6- and 2,7-dioxabicyclo[2.2.1]-heptanes have been explored, revealing their potential in producing polymers through cationic polymerization, which could have applications in materials science (Hall et al., 2007).
Safety and Hazards
The safety information available indicates that 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane is potentially hazardous. The hazard statements associated with this compound include H226, H315, H319, and H335 . These codes correspond to flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
2-(2,2-dimethoxyethyl)bicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-12-11(13-2)7-10-6-8-3-4-9(10)5-8/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFVXYKUXYSLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1CC2CCC1C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate](/img/structure/B2659685.png)

![2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2659690.png)



![N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2659695.png)
![7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2659696.png)
![5-[[4-[(6-Fluoropyridin-2-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B2659700.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2659702.png)



